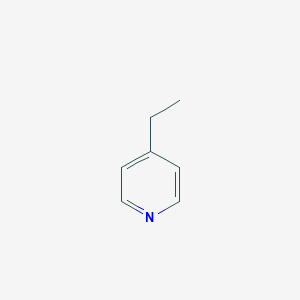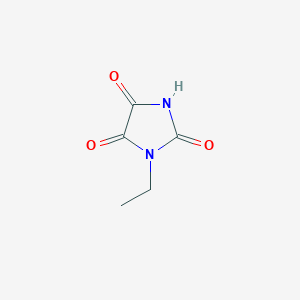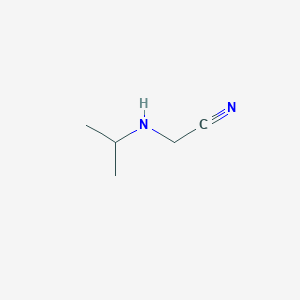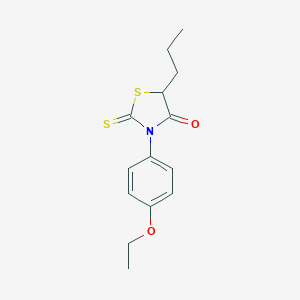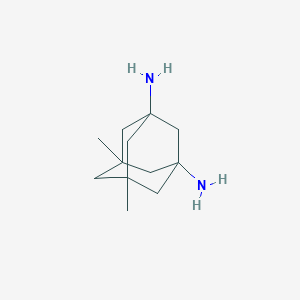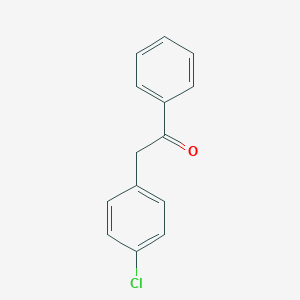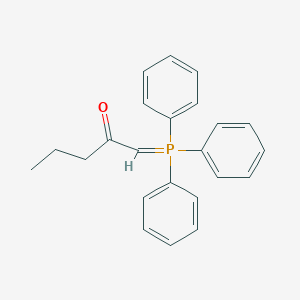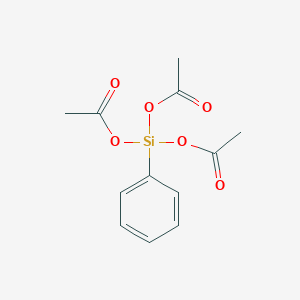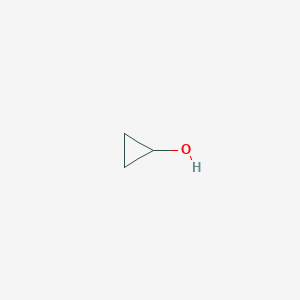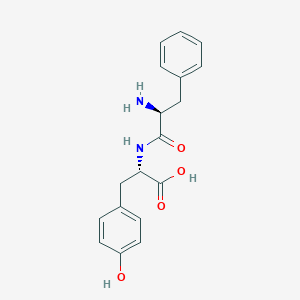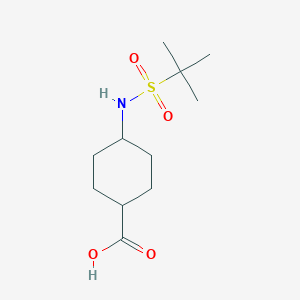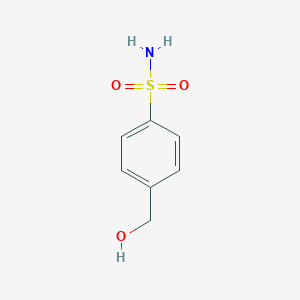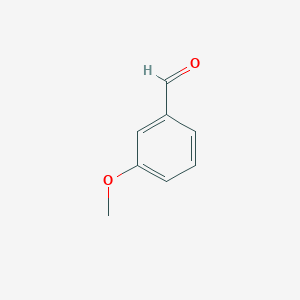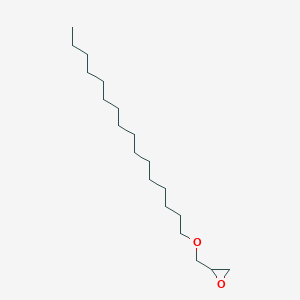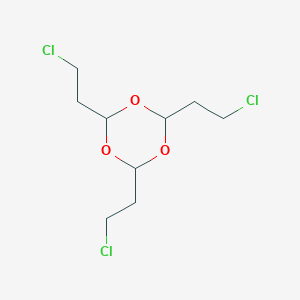
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, commonly known as TCT, is a cyclic trioxide compound that has been widely studied for its potential as an antitumor agent. TCT has a unique structure that allows it to selectively target cancer cells and induce apoptosis, or programmed cell death. In
作用機序
The mechanism of action of TCT is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a key role in apoptosis. TCT has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
生化学的および生理学的効果
TCT has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. TCT has also been shown to induce oxidative stress and DNA damage, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of TCT as an experimental tool is its selectivity for cancer cells, which allows for more targeted and specific experiments. However, TCT can be difficult to synthesize and purify, which can limit its availability for research. Additionally, TCT has been shown to have some toxicity to normal cells at high concentrations, which can complicate experiments.
将来の方向性
Future research on TCT could focus on improving the synthesis and purification methods to increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of TCT and its potential as a cancer therapy. Other potential areas of research could include the development of TCT analogs with improved efficacy and selectivity, as well as the investigation of TCT as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane is a promising compound with potential as an antitumor agent. Its unique structure and selective targeting of cancer cells make it an attractive experimental tool for cancer research. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy, as well as to explore other potential applications for this compound.
合成法
The synthesis of TCT involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then treated with thionyl chloride to form TCT. The yield of TCT can be improved by using a higher concentration of hydrogen peroxide and a lower reaction temperature.
科学的研究の応用
TCT has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that TCT can induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. TCT has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
15678-07-6 |
|---|---|
製品名 |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
分子式 |
C9H15Cl3O3 |
分子量 |
277.6 g/mol |
IUPAC名 |
2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |
InChIキー |
UKIMZHHRUPEHRT-UHFFFAOYSA-N |
SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
正規SMILES |
C(CCl)C1OC(OC(O1)CCCl)CCCl |
その他のCAS番号 |
15678-07-6 |
同義語 |
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



